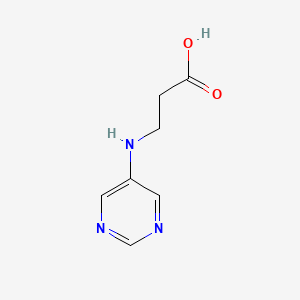

3-(Pyrimidin-5-ylamino)propanoic acid

描述

Historical Context and Development

The compound 3-(pyrimidin-5-ylamino)propanoic acid (CAS: 1369118-10-4) emerged as a subject of scientific interest in the early 21st century, with its first documented synthesis appearing in 2014. Characterized by the molecular formula $$ \text{C}7\text{H}9\text{N}3\text{O}2 $$, this hybrid molecule combines a pyrimidine heterocycle with a propanoic acid backbone through an amino linker. Early synthetic routes focused on modular approaches, such as coupling pyrimidin-5-amine derivatives with halogenated propanoic acids under nucleophilic substitution conditions. A pivotal advancement occurred in 2023, when researchers demonstrated a four-step synthesis starting from $$ N $$-Boc-L-aspartic acid $$ t $$-butyl ester, leveraging ytterbium triflate-catalyzed heterocyclization reactions to construct the pyrimidine ring. This methodology enabled precise control over stereochemistry and side-chain functionalization, critical for subsequent biological studies.

Significance in Heterocyclic Chemistry

As a pyrimidine-propanoic acid conjugate, this compound occupies a unique niche in heterocyclic chemistry. The pyrimidine ring ($$ \text{C}4\text{H}4\text{N}_2 $$) serves as a planar, π-deficient aromatic system capable of hydrogen bonding and dipole interactions, while the propanoic acid moiety introduces carboxylic acid functionality for salt formation or conjugation. Key structural features include:

| Property | Value/Description |

|---|---|

| Molecular Weight | 167.17 g/mol |

| SMILES | C1=C(C=NC=N1)NCCC(=O)O |

| Hydrogen Bond Donors | 2 (amino NH and carboxylic OH) |

| Hydrogen Bond Acceptors | 5 (pyrimidine N, carbonyl O, carboxylic O) |

This bifunctional design enables participation in diverse reactions, including amide couplings (via EDC/HOBt activation) and nucleophilic aromatic substitutions at the pyrimidine C2/C4 positions. Its capacity to act as a bioisostere for natural amino acids has spurred interest in peptide mimetics and enzyme inhibitor design.

Position in Pyrimidine-Derived Amino Acid Research

Within the pyrimidine-amino acid family, this compound distinguishes itself through its conformationally restricted side chain. Unlike simpler pyrimidine-containing amino acids (e.g., 5-pyrimidylalanine), the propanoic acid spacer imposes a fixed distance (3.2–3.8 Å) between the heterocycle and carboxylic acid group. This spatial arrangement mimics endogenous substrates of kinases and ATP-binding proteins, as evidenced by molecular docking studies showing favorable interactions with Thr341 and Gln278 residues in Src kinase. Recent work has exploited this property to develop fluorescent analogs through Suzuki-Miyaura cross-coupling of bromopyrimidine derivatives with boronated fluorophores.

Research Relevance and Current State of Knowledge

Contemporary research focuses on three primary domains:

- Synthetic Methodology : Advances in catalytic heterocyclization (e.g., Yb(OTf)$$_3$$-mediated ring closure) have reduced reaction times from 24 hours to <6 hours while improving yields to 61–89%.

- Structural Analysis : X-ray crystallography reveals a twisted conformation with dihedral angles of 35–42° between the pyrimidine and propanoic acid planes, facilitating dual-site binding in enzymatic pockets.

- Biological Applications : Preliminary studies indicate potential as:

Ongoing investigations aim to optimize absorption-distribution-metabolism-excretion (ADME) properties while maintaining target affinity, with derivative 2 (3-[(4-methoxypyrimidin-5-yl)amino]propanoic acid) showing promising Lipinski rule compliance and blood-brain barrier permeability in silico models.

属性

IUPAC Name |

3-(pyrimidin-5-ylamino)propanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9N3O2/c11-7(12)1-2-10-6-3-8-5-9-4-6/h3-5,10H,1-2H2,(H,11,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MUJONISMLLUZAJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC=N1)NCCC(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

167.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Pyrimidin-5-ylamino)propanoic acid typically involves the condensation of pyrimidine derivatives with propanoic acid derivatives. One common method involves the reaction of 5-aminopyrimidine with 3-bromopropanoic acid under basic conditions to form the desired product. The reaction is usually carried out in a solvent such as ethanol or water, with a base like sodium hydroxide or potassium carbonate to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

化学反应分析

Types of Reactions

3-(Pyrimidin-5-ylamino)propanoic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

Substitution: The amino group can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can lead to a variety of derivatives with different functional groups.

科学研究应用

Chemical Properties and Structure

3-(Pyrimidin-5-ylamino)propanoic acid is characterized by its pyrimidine ring and amino acid structure, which contributes to its biological activity. The compound's IUPAC name reflects its functional groups, specifically the amino group attached to a propanoic acid backbone and a pyrimidine moiety. Its chemical formula is .

PDE5 Inhibitors

One of the primary applications of this compound is as a phosphodiesterase type 5 (PDE5) inhibitor. PDE5 inhibitors play a crucial role in treating conditions such as erectile dysfunction and pulmonary hypertension by enhancing the effects of nitric oxide and increasing cyclic guanosine monophosphate (cGMP) levels in smooth muscle cells .

Cardiovascular Disorders

Research indicates that compounds similar to this compound may be effective in managing cardiovascular disorders. The inhibition of PDE5 leads to vasodilation, which can alleviate symptoms associated with hypertension and other cardiovascular diseases .

Neuropharmacology

The compound has shown promise in neuropharmacological studies, where it is investigated for its potential effects on neurotransmitter modulation and neuroprotection. The structural similarity to other bioactive compounds allows for exploration in treating neurological disorders .

Cell Culture Studies

In vitro studies utilizing this compound have been conducted to assess its impact on cell proliferation and apoptosis. These studies are critical for understanding the compound's mechanism of action at the cellular level .

Molecular Biology

The compound's ability to interact with specific receptors makes it a candidate for molecular biology applications, particularly in studies focused on gene expression modulation and signal transduction pathways .

Case Studies and Research Findings

A variety of case studies have explored the efficacy of this compound in clinical settings:

作用机制

The mechanism of action of 3-(Pyrimidin-5-ylamino)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

相似化合物的比较

Structural Isomers and Positional Variants

- (2R)-2-(Pyrimidin-2-ylamino)-propanoic acid (): Structural Difference: Pyrimidine is attached at position 2 instead of position 4.

- 3-Amino-3-[2-(2-methylphenyl)pyrimidin-5-yl]propanoic acid (): Structural Difference: Incorporates a 2-methylphenyl group on the pyrimidine ring. Implications: The methylphenyl substituent increases lipophilicity, which could enhance membrane permeability but reduce aqueous solubility. Molecular weight: 265.29 g/mol .

Functional Group Modifications

- Isopropyl 3-(2-amino-4-hydroxy-6-methyl-5-pyrimidinyl)propanoate (): Functional Groups: Propanoic acid is esterified (isopropyl ester) and the pyrimidine ring has hydroxyl and methyl groups. Implications: Esterification may improve bioavailability by delaying hydrolysis in vivo. Molecular weight: 239.27 g/mol .

- 3-(N-(4-Sulfamoylphenyl)amino)propanoic acid (): Functional Groups: Sulfamoylphenyl group replaces pyrimidine.

Complex Derivatives

- 3-{5-(Acetylamino)-3-[3-cyano-7-(cyclopropylamino)pyrazolo[1,5-a]pyrimidin-5-yl]-1H-indol-1-yl}propanoic acid (): Structural Features: Combines pyrimidine with indole and pyrazolo moieties. Implications: Increased structural complexity may target multi-domain enzymes or receptors (e.g., kinase inhibitors). Atom count: 54; Bond count: 58 .

Comparative Data Table

生物活性

3-(Pyrimidin-5-ylamino)propanoic acid, with the CAS number 1369118-10-4, is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound includes a pyrimidine ring attached to an amino group and a propanoic acid moiety. This structure is significant as it influences the compound's interaction with biological targets.

1. Antitumor Activity

Research indicates that derivatives of pyrimidine compounds, including this compound, exhibit antitumor properties. For instance, compounds with similar structural features have been shown to inhibit cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. Inhibitors targeting CDK2/cyclin A have demonstrated promising results in preclinical studies as potential anticancer agents .

Table 1: Antitumor Activity of Pyrimidine Derivatives

| Compound Name | Target | IC50 (nM) | Selectivity |

|---|---|---|---|

| Compound A | CDK2 | 50 | High |

| Compound B | EGFR | 126 | 21-fold |

| This compound | TBD | TBD | TBD |

2. Antiviral and Antimicrobial Properties

Pyrimidine derivatives have also been explored for their antiviral and antimicrobial activities. Some studies suggest that compounds with similar structures can inhibit viral replication and exhibit antibacterial effects against various strains of bacteria .

Table 2: Antiviral and Antimicrobial Activity

| Compound Name | Activity Type | MIC (µg/mL) | Organism |

|---|---|---|---|

| Compound C | Antiviral | 20 | HSV-1 |

| Compound D | Antibacterial | 0.0039 | E. coli |

| This compound | TBD | TBD |

The biological activity of this compound can be attributed to its ability to interact with specific enzymes and receptors involved in disease processes:

- Inhibition of Cyclin-dependent Kinases : By inhibiting CDK activity, the compound may induce cell cycle arrest in cancer cells.

- Targeting Viral Enzymes : Similar compounds have shown efficacy against viral enzymes, suggesting potential antiviral mechanisms.

Case Study 1: EGFR Inhibition

A study on furanopyrimidine-based compounds revealed that modifications to the pyrimidine structure significantly enhanced selectivity for mutant forms of the epidermal growth factor receptor (EGFR). This suggests that structural analogs of this compound could be optimized for better efficacy against specific cancer types .

Case Study 2: Antimicrobial Efficacy

In vitro tests on pyrimidine derivatives demonstrated effective antibacterial properties against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) indicating significant antimicrobial potential . The structural characteristics of these compounds were linked to their bioactivity.

常见问题

Basic Research Questions

Q. What are the key physicochemical properties of 3-(Pyrimidin-5-ylamino)propanoic acid, and how can they inform experimental design?

- Answer : The compound’s molecular formula ( CHNO ), melting point (99.5–101.5°C ), and purity grades (≥97%) are critical for solubility studies and reaction optimization . For example, its low melting point suggests sensitivity to heat, necessitating controlled-temperature synthesis setups. Solubility in polar solvents (e.g., DMSO, water) should be tested via gradient dilution experiments to determine optimal conditions for biological assays.

Q. How can researchers validate the structural integrity of synthesized this compound?

- Answer : Use NMR (¹H/¹³C) to confirm the pyrimidine ring protons (δ 8.5–9.0 ppm) and the propanoic acid backbone (δ 2.5–3.5 ppm). Compare with reference data for pyrimidinyl derivatives . High-resolution mass spectrometry (HRMS) can verify the molecular ion peak ([M+H] at m/z 172.19). Purity should be assessed via HPLC with a C18 column (≥97% by area) .

Q. What synthetic routes are feasible for producing this compound?

- Answer : A plausible route involves coupling pyrimidin-5-amine with β-propiolactone under basic conditions (e.g., NaH in THF) to form the amino-propanoic acid linkage . Alternatively, solid-phase peptide synthesis (SPPS) could anchor the pyrimidine moiety to a resin-bound propanoic acid precursor. Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane) .

Advanced Research Questions

Q. How can computational modeling optimize the interaction of this compound with biological targets?

- Answer : Perform molecular docking (AutoDock Vina) using the compound’s 3D structure (PubChem CID) to predict binding affinities for enzymes like dihydrofolate reductase. Validate with MD simulations (GROMACS) to assess stability of ligand-protein complexes . Compare results with pyrimidine analogs (e.g., methotrexate derivatives) to identify structure-activity relationships (SAR) .

Q. What experimental designs are effective for resolving contradictory data in catalytic studies involving this compound?

- Answer : Apply factorial design (e.g., 2 factorial) to isolate variables like pH, temperature, and catalyst loading. For instance, a 3-factor design can identify interactions affecting reaction yield . If kinetic data conflicts, use Arrhenius plots to differentiate thermodynamic vs. kinetic control. Replicate experiments with in situ FTIR to monitor intermediate formation .

Q. How can researchers investigate the compound’s role in heterogeneous catalysis or membrane separation systems?

- Answer : Immobilize the compound on mesoporous silica (e.g., SBA-15) via carboxylate grafting for catalytic applications. Characterize with BET (surface area) and TEM (pore distribution). For membrane studies, incorporate into polyamide matrices and test permeability using a dead-end filtration cell .

Methodological Guidance

Q. What statistical approaches are recommended for optimizing reaction conditions?

- Answer : Use response surface methodology (RSM) with Central Composite Design (CCD) to model nonlinear relationships. For example, optimize yield (%) as a function of solvent polarity, stoichiometry, and reaction time. Validate models via ANOVA (p < 0.05) .

Q. How should researchers address discrepancies in melting point data across literature sources?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。